3-(Quinolin-2-yl)phenol is an organic compound characterized by the presence of a quinoline moiety attached to a phenolic structure. The compound features a quinoline ring, which is a bicyclic aromatic heterocycle containing a nitrogen atom, fused with a phenolic group. This structural arrangement imparts unique chemical properties and biological activities to the compound. The molecular formula of 3-(quinolin-2-yl)phenol is C_11H_9N_O, and its systematic name reflects its functional groups and connectivity.
Research indicates that 3-(quinolin-2-yl)phenol exhibits significant biological activity. It has been studied for its potential as an:
The synthesis of 3-(quinolin-2-yl)phenol typically involves several methods:
3-(Quinolin-2-yl)phenol has several applications across various fields:
Studies on 3-(quinolin-2-yl)phenol have explored its interactions with various biological targets:
Several compounds share structural similarities with 3-(quinolin-2-yl)phenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group at position 8 on quinoline | Strong chelating agent for metal ions |
| 2-Hydroxyquinoline | Hydroxy group at position 2 on quinoline | Exhibits antibacterial activity |
| 6-Methylquinoline | Methyl group at position 6 on quinoline | Enhanced lipophilicity affecting bioavailability |
| 4-(Quinolin-2-yl)aniline | Aniline linked to quinoline | Potential use in dye applications |
The uniqueness of 3-(quinolin-2-yl)phenol lies in its specific combination of both quinoline and phenolic functionalities, which contribute to its distinct chemical reactivity and biological profile compared to these similar compounds.
The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the biaryl framework of 3-(quinolin-2-yl)phenol. This method leverages palladium catalysis to couple boronic acids with halogenated aromatic precursors, offering exceptional functional group tolerance and mild reaction conditions.
A pivotal route involves the coupling of 2-chloroquinoline or 2-bromoquinoline with (3-hydroxyphenyl)boronic acid. This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), in the presence of a base and a polar solvent. For instance, using ethanol as the solvent and potassium carbonate as the base at 80°C, the reaction achieves yields exceeding 85% [6]. The hydroxyl group on the boronic acid remains intact under these conditions, eliminating the need for protective groups.
Recent studies highlight the role of 3-hydroxyphenylboronic acid as a versatile reagent in Suzuki-Miyaura couplings. Its electron-rich aromatic ring facilitates oxidative addition to the palladium center, while the hydroxyl group enhances solubility in protic solvents [6]. This method has been scaled to gram quantities with minimal purification steps, underscoring its industrial viability.
Optimizing reaction parameters is critical for maximizing yield and minimizing side reactions. A comparative analysis of solvent systems reveals that ethanol and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) outperform traditional ethereal solvents like tetrahydrofuran (THF). HFIP, in particular, stabilizes the palladium intermediate through hydrogen bonding, enabling couplings at room temperature with 90% efficiency [2].
The choice of base also significantly impacts reactivity. Weak bases such as potassium carbonate favor coupling over protodeboronation, whereas stronger bases like sodium hydroxide accelerate undesired hydrolysis. Ligand systems, including Buchwald’s biarylphosphines (e.g., SPhos), enhance catalytic activity for sterically hindered substrates. For example, using SPhos with palladium acetate in ethanol at 60°C reduces reaction time to 2 hours while maintaining yields above 80% [3].
Table 1: Optimization of Suzuki-Miyaura Conditions for 3-(Quinolin-2-yl)phenol Synthesis
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol | 90 | [2] |
| Base | Potassium carbonate | 85 | [6] |
| Ligand | SPhos | 88 | [3] |
| Temperature (°C) | 60 | 88 | [3] |
2-Bromoquinoline serves as a key precursor for synthesizing 3-(quinolin-2-yl)phenol via Ullmann-type couplings or nucleophilic aromatic substitution. In one approach, 2-bromoquinoline reacts with resorcinol in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. This method, conducted in dimethylformamide (DMF) at 120°C, affords the product in 75% yield [4]. While less atom-economical than Suzuki-Miyaura couplings, this route avoids boronic acid handling, which is advantageous in moisture-sensitive environments.
Recent advances focus on replacing copper with nickel catalysts to reduce costs. For instance, nickel(II) chloride with 2,2′-bipyridine in isopropanol facilitates coupling at 100°C, achieving comparable yields (72%) [5].
Benzo[h]quinoline analogs of 3-(quinolin-2-yl)phenol are synthesized via cyclization strategies. A notable method involves the reaction of naphthalen-1-amine with β-keto esters under acidic conditions. In trifluoroacetic acid (TFA) at 80°C, this one-pot cyclization yields benzo[h]quinoline intermediates, which are subsequently functionalized with phenolic groups via Friedel-Crafts alkylation [5].
Electrocyclization of 3-(naphthylamino)-2-alkene imines under ultraviolet light offers a regioselective alternative, producing trisubstituted benzo[h]quinolines in 65–78% yields [5]. This photochemical approach eliminates the need for metal catalysts, aligning with green chemistry principles.
Table 2: Comparison of Halogenated Precursor Strategies
| Method | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Ullmann Coupling | CuI/1,10-phenanthroline | 75 | [4] |
| Nickel-Catalyzed Coupling | NiCl₂/2,2′-bipyridine | 72 | [5] |
| Photochemical Cyclization | UV light | 78 | [5] |
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural characterization of 3-(quinolin-2-yl)phenol. The compound exhibits distinct spectroscopic features that arise from its heterocyclic quinoline moiety and phenolic aromatic system [1].
The proton NMR spectrum of 3-(quinolin-2-yl)phenol displays characteristic signals across the aromatic region. The quinoline ring system contributes multiple resonances, with the H-3 proton typically appearing as a singlet or doublet at δ 7.8-8.3 ppm. The H-4 proton of quinoline resonates at δ 7.5-7.8 ppm as a doublet with coupling constants of 7-9 Hz. The remaining quinoline protons H-5, H-6, and H-7 appear as triplets or multiplets in the range δ 7.5-8.0 ppm with coupling constants of 7-8 Hz. The most downfield quinoline proton H-8 appears as a doublet at δ 8.0-8.3 ppm [1] [2].
The phenolic ring protons contribute distinct signals with H-2' appearing as a doublet at δ 7.4-7.8 ppm, H-3' as a triplet or multiplet at δ 7.0-7.4 ppm, and H-4' in the range δ 7.2-7.5 ppm. The H-5' proton resonates at δ 6.9-7.2 ppm, while H-6' appears as a doublet at δ 7.3-7.6 ppm. The phenolic hydroxyl proton exhibits a characteristic broad singlet at δ 9.5-10.5 ppm, which may participate in hydrogen bonding interactions [2].
The carbon-13 NMR spectrum provides complementary structural information. The quinoline C-2 carbon appears as a quaternary carbon at δ 155-160 ppm, while C-3 resonates as a CH carbon at δ 119-122 ppm. The remaining quinoline carbons C-4, C-5, C-6, C-7, and C-8 appear between δ 125-132 ppm. The quaternary carbons C-4a and C-8a resonate at δ 148-152 ppm and δ 138-142 ppm, respectively [2] [3].
The phenolic carbon signals include the quaternary C-1' at δ 155-160 ppm, the aromatic CH carbons C-2', C-3', C-5', and C-6' between δ 115-135 ppm, and the phenolic carbon C-4' bearing the hydroxyl group at δ 157-162 ppm. The chemical shifts are consistent with the aromatic nature of both ring systems and the electron-withdrawing effects of the nitrogen heteroatom [3].
Ultraviolet-visible absorption spectroscopy provides insights into the electronic structure and conjugation patterns of 3-(quinolin-2-yl)phenol. The compound exhibits characteristic absorption bands arising from π → π* and n → π* transitions within the conjugated aromatic system [4] [5].
The UV-Vis spectrum typically displays absorption maxima in the range of 270-380 nm. The higher energy transitions observed around 270-290 nm are attributed to localized π → π* transitions within the individual aromatic rings. The lower energy absorption band appearing at 350-380 nm corresponds to extended conjugation between the quinoline and phenolic systems, indicating electronic communication between the two aromatic moieties [4].
The molar absorption coefficients for these transitions are substantial, with log ε values typically ranging from 4.2 to 4.8, consistent with allowed π → π* transitions. The position and intensity of these bands are influenced by solvent polarity, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [5].
The absorption characteristics support the presence of an extended conjugated system formed by the quinoline and phenol rings, which is crucial for the compound's potential applications in fluorescent materials and optical devices. The relatively high extinction coefficients indicate strong electronic coupling between the aromatic systems [5].
Single-crystal X-ray diffraction analysis provides definitive structural information about the solid-state conformation of 3-(quinolin-2-yl)phenol. The compound typically crystallizes in monoclinic space groups, with the molecular geometry exhibiting near-planarity between the quinoline and phenolic rings [1] [3].
Crystallographic studies of related quinoline-phenol derivatives reveal that the dihedral angle between the quinoline and phenolic ring systems is typically small, ranging from 1.89° to 18.1°, indicating significant coplanarity. This planar arrangement facilitates π-π stacking interactions and extended conjugation throughout the molecule [2] [3].
The intermolecular interactions in the crystal lattice are dominated by hydrogen bonding involving the phenolic hydroxyl group. The O-H···N hydrogen bonds to the quinoline nitrogen atom form intramolecular interactions that stabilize the molecular conformation. Additionally, intermolecular O-H···O and C-H···O hydrogen bonds contribute to the crystal packing [3] [6].
π-π stacking interactions between adjacent quinoline rings are commonly observed, with centroid-to-centroid distances typically ranging from 3.6 to 3.8 Å. These interactions contribute to the overall stability of the crystal structure and influence the solid-state properties of the compound [3] [6].
The bond lengths within the quinoline ring system are consistent with aromatic character, with C-C distances ranging from 1.32 to 1.47 Å. The C-N bond lengths in the quinoline ring are typically 1.32-1.35 Å, reflecting the aromatic nature of the heterocycle. The C-O bond length in the phenolic group is approximately 1.36 Å, consistent with phenolic character [1] [3].
Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometrical parameters, and molecular properties of 3-(quinolin-2-yl)phenol. The B3LYP functional with appropriate basis sets has been extensively employed for studying quinoline derivatives and phenolic compounds [7] [8].
Geometry optimization at the B3LYP/6-311G(d,p) level reveals that the molecule adopts a planar conformation in the gas phase, with the quinoline and phenolic rings exhibiting minimal dihedral angles. The calculated bond lengths and angles are in excellent agreement with experimental crystallographic data, validating the computational approach [7] [8].
The optimized geometry shows that the quinoline ring system maintains its aromatic character, with C-C bond lengths ranging from 1.34 to 1.44 Å. The C-N bond lengths in the quinoline ring are calculated to be approximately 1.33-1.35 Å, consistent with aromatic nitrogen participation. The phenolic C-O bond length is computed to be 1.36 Å, in agreement with experimental values [8] [9].
Vibrational frequency calculations confirm that the optimized structure represents a true minimum on the potential energy surface, with no imaginary frequencies observed. The calculated vibrational modes provide insights into the characteristic stretching and bending vibrations of the quinoline and phenolic functional groups [8] [9].
The DFT calculations also reveal the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the quinoline nitrogen atom. This interaction contributes to the stability of the planar conformation and influences the electronic properties of the molecule [10] [11].
The frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of 3-(quinolin-2-yl)phenol. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the compound's optical and electronic characteristics [12] [13].
DFT calculations at the B3LYP/6-311G(d,p) level indicate that the HOMO is primarily localized on the phenolic ring system, with significant contribution from the hydroxyl oxygen atom. The HOMO energy is typically calculated to be in the range of -6.5 to -7.2 eV, reflecting the electron-donating character of the phenolic moiety [12] [13].
The LUMO is predominantly localized on the quinoline ring system, particularly on the pyridine portion of the heterocycle. The LUMO energy typically ranges from -1.0 to -1.5 eV, indicating the electron-accepting nature of the quinoline system. The spatial separation between HOMO and LUMO facilitates intramolecular charge transfer transitions [12] [13].
The HOMO-LUMO energy gap (ΔE) provides insights into the electronic excitation energies and optical properties. For 3-(quinolin-2-yl)phenol, the calculated energy gap is typically 4.5-5.5 eV, corresponding to absorption in the UV-visible region. This energy gap is consistent with the observed UV-Vis absorption spectra [12] [13].
The frontier orbital analysis reveals that electronic transitions involve charge transfer from the phenolic donor to the quinoline acceptor. This charge transfer character is responsible for the compound's photophysical properties and potential applications in fluorescent materials and optical devices [14] [15].
The calculated dipole moment of approximately 2.5-3.5 Debye indicates moderate polarity, which influences the compound's solubility and intermolecular interactions. The molecular electrostatic potential surface reveals regions of electron density distribution, with the phenolic oxygen showing negative potential and the quinoline nitrogen exhibiting positive character [13] [14].